molecular formula C20H21NO4 B15309172 2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid

Katalognummer: B15309172
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: KKJUUPMMYNTPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as N-Benzyloxycarbonyl-L-proline, is a derivative of proline, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a benzyl group attached to the carboxyl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group. One common method involves dissolving L-proline in a sodium hydroxide solution and cooling the mixture to ice-water temperature. Benzyloxycarbonyl chloride (Cbz-Cl) is then added portionwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature, and the product is extracted using ethyl acetate. The extract is dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of protection, extraction, and purification, but with optimized reaction conditions and equipment to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.

    Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation is often employed.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as a prolidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes, including collagen metabolism and cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis and as an enzyme inhibitor. Its structural features allow for selective interactions with biological targets, making it valuable in both research and industrial applications.

Eigenschaften

Molekularformel

C20H21NO4

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO4/c22-18(23)20(14-16-8-3-1-4-9-16)12-7-13-21(20)19(24)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23)

InChI-Schlüssel

KKJUUPMMYNTPRT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.